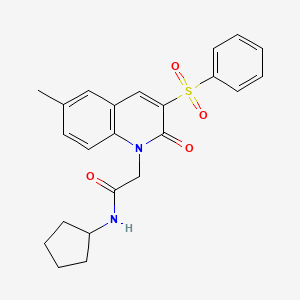

N-cyclopentyl-2-(6-methyl-2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-2-(6-methyl-2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide, also known as CXCR3 antagonist AMG487, is a small molecule compound that has been extensively studied for its potential use in treating inflammatory and autoimmune diseases.

科学的研究の応用

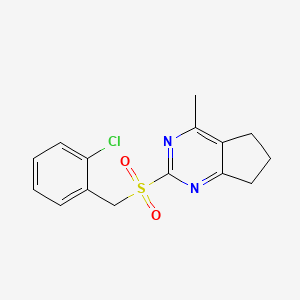

- Sulfones, including the compound , have been extensively explored in organic synthesis. Recent advances in catalytic desulfitative functionalizations have revealed sulfone derivatives as valuable substrates for C–C and C–X bond construction .

- Researchers have demonstrated that sulfones can participate in Pd-catalyzed Suzuki–Miyaura type reactions, expanding their versatility. Investigating the mechanistic features of these transformations is crucial for further development .

- The compound’s sulfone moiety provides an opportunity for metal-catalyzed C–S bond formation. Understanding the reactivity of sulfones in metal-catalyzed reactions can lead to novel synthetic methodologies .

- Exploring the compound’s photochemical reactivity may reveal new avenues for C–S bond functionalization. Photocatalysis offers unique opportunities for selective transformations, and sulfones could play a pivotal role in this context .

- Leveraging the compound’s chemistry, researchers can design synthetic routes to complex natural products. By incorporating sulfone-based reactions, they can access structurally diverse molecules with potential biological activities .

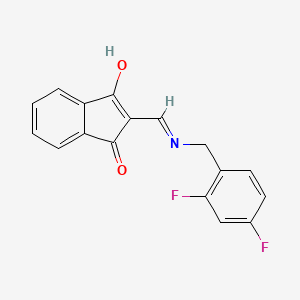

- The compound’s structure contains both an amide and a sulfonyl group. These functional groups can participate in Schiff base formation, leading to interesting ligands for metal complexes or other applications .

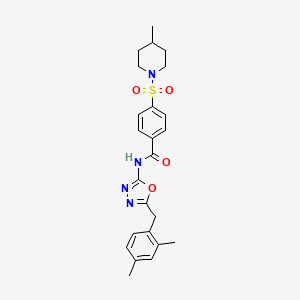

- Investigate the compound’s potential as a drug candidate. Its unique structural features, including the quinoline ring system and sulfonyl group, may contribute to specific interactions with biological targets .

Catalytic Desulfitative Functionalizations

Metal-Catalyzed C–S Bond Formation

Photocatalytic Approaches

Natural Product Synthesis

Schiff Base Formation

Pharmaceutical Applications

作用機序

Target of Action

A related compound, pefabloc sc, is known to inhibit serine proteases . Serine proteases are enzymes that cleave peptide bonds in proteins and are involved in numerous biological processes.

Mode of Action

It’s worth noting that inhibitors like pefabloc sc work by binding to the active site of the enzyme, preventing it from interacting with its substrate .

Result of Action

Inhibitors like pefabloc sc can prevent the activity of serine proteases, potentially influencing numerous biological processes where these enzymes play a role .

特性

IUPAC Name |

2-[3-(benzenesulfonyl)-6-methyl-2-oxoquinolin-1-yl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-16-11-12-20-17(13-16)14-21(30(28,29)19-9-3-2-4-10-19)23(27)25(20)15-22(26)24-18-7-5-6-8-18/h2-4,9-14,18H,5-8,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAZZLQKAVOPPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(6-methyl-2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)

![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469534.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)

![N-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2469541.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2469542.png)

![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469545.png)